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Compound of Interest

Compound Name: 3,6-Dimethylpyridazine

Cat. No.: B183211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-
Dimethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Core Spectroscopic Data

The structural elucidation of 3,6-Dimethylpyridazine is critically supported by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework
and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

IH NMR Data

The proton NMR spectrum of 3,6-Dimethylpyridazine is characterized by two distinct singlets,
confirming the symmetrical nature of the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.23 S 2H H4, H5 (aromatic)
2.69 S 6H 2 x-CHs

Solvent: CDClIs,
Frequency: 500
MHZz[1]

13C NMR Data

Due to the symmetry of 3,6-Dimethylpyridazine, the 13C NMR spectrum is expected to show a
limited number of signals corresponding to the chemically equivalent carbon atoms. Specific
experimental data for the 13C NMR of 3,6-Dimethylpyridazine is not readily available in the
searched literature. However, based on the analysis of similar pyridazine derivatives, the
following assignments can be predicted.

Chemical Shift (8) ppm (Predicted) Assighment
~150-160 C3, C6 (quaternary)
~125-135 C4, C5 (aromatic CH)
~20-25 -CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule
by measuring the absorption of infrared radiation. While a specific full-spectrum dataset for 3,6-
Dimethylpyridazine was not found in the search results, the characteristic vibrational modes
for pyridazine and alkyl-substituted aromatic rings can be predicted.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.chemicalbook.com/synthesis/3-6-dimethyl-pyridazine.htm
https://www.benchchem.com/product/b183211?utm_src=pdf-body
https://www.benchchem.com/product/b183211?utm_src=pdf-body
https://www.benchchem.com/product/b183211?utm_src=pdf-body
https://www.benchchem.com/product/b183211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

(Predicted) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch -CHs

1600-1450 C=C and C=N stretch Aromatic ring
1450-1375 C-H bend -CHs

900-690 C-H out-of-plane bend Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular weight of 3,6-Dimethylpyridazine is 108.14 g/mol .[1][2] While a
detailed experimental mass spectrum with fragmentation analysis was not available in the
search results, the expected molecular ion peak and potential fragmentation patterns can be

inferred.
m/z (Predicted) lon
108 [M]* (Molecular lon)
93 [M - CHs]*
81 [M - HCNJ*
54 [C3sHaN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of heterocyclic organic compounds.

NMR Spectroscopy
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o Sample Preparation: A sample of 5-10 mg of 3,6-Dimethylpyridazine is dissolved in
approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a 5 mm NMR
tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

e 1H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment.
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 2C NMR spectrum is acquired. Due to the lower
natural abundance of 13C, a greater number of scans and a longer acquisition time are
typically required compared to *H NMR. The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a solid sample like 3,6-Dimethylpyridazine, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed
directly on the ATR crystal.

 Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory is used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
The sample is then placed on the crystal, and the sample spectrum is acquired. The final
spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm=1).
The typical scanning range is 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 3,6-Dimethylpyridazine, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved
in a volatile solvent, is injected into the GC, which separates it from any impurities before it
enters the mass spectrometer.

« lonization: Electron lonization (El) is a common method for small organic molecules. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: A detector records the abundance of each ion at a specific m/z, generating a
mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 3,6-Dimethylpyridazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dimethylpyridazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183211#spectroscopic-data-of-3-6-
dimethylpyridazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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